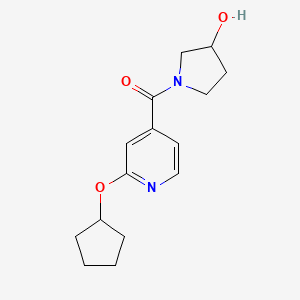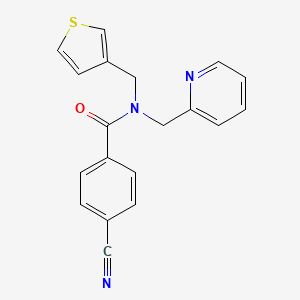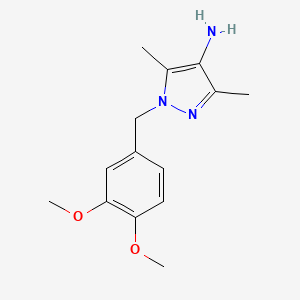
1-(3,4-dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(3,4-dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a dimethyl group and an amine group. Additionally, the compound has a 3,4-dimethoxybenzyl group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The pyrazole ring, the dimethyl group, the amine group, and the 3,4-dimethoxybenzyl group would all contribute to the overall structure .
Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, similar compounds are known to undergo a variety of chemical reactions. For example, compounds with a pyrazole ring can participate in reactions such as nucleophilic substitution, electrophilic substitution, and reduction .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .
Applications De Recherche Scientifique
Synthesis and Spectroscopic Investigations
A pivotal aspect of research on pyrazole derivatives involves their synthesis and spectroscopic analysis. Studies like that of Özkınalı et al. (2018) explore the synthesis of new azo Schiff bases of pyrazole derivatives, highlighting their spectroscopic and theoretical investigations. Such compounds, synthesized via condensation reactions, are characterized using IR, UV-Vis, 1H-NMR, and 13C-NMR spectroscopies, with their spectral data supported by theoretical calculations based on density functional theory (DFT) (Özkınalı, Gür, Şener, Alkın, & Çavuş, 2018). This research lays the groundwork for understanding the electronic and structural properties of these compounds, which is crucial for their further application in medicinal chemistry and material science.
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor properties of pyrazole derivatives are significant areas of study, with researchers investigating the biological activities of these compounds. For instance, Raju et al. (2010) synthesized a series of novel substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides and evaluated their antibacterial and antifungal activities. Among the synthesized compounds, several showed potent antimicrobial activities, suggesting their potential as therapeutic agents (Raju, Nagamani, Chandrappa, Ananda, Vinaya, Thimmegowda, Byregowda, & Rangappa, 2010). This research indicates the potential of pyrazole derivatives in developing new antimicrobial agents.
Catalysis and Chemical Reactivity
Pyrazole derivatives also find applications in catalysis and as intermediates in organic synthesis. The work by Gunasekaran, Prasanna, and Perumal (2014) on the l-proline-catalyzed domino reactions for the synthesis of highly functionalized pyrazolo[3,4-b]pyridines showcases the utility of pyrazole derivatives in facilitating complex chemical transformations. This process involves the formation of multiple bonds in a one-pot operation, highlighting the efficiency and versatility of pyrazole derivatives in synthetic chemistry (Gunasekaran, Prasanna, & Perumal, 2014).
Material Science Applications
In material science, pyrazole derivatives contribute to the development of novel materials with specific properties. For example, the study on the self-assembly of 4-aryl-1H-pyrazoles by Moyano et al. (2013) reports the formation of supramolecular liquid crystals, showcasing the potential of pyrazole derivatives in the design of new luminescent materials with applications in optoelectronics and display technologies (Moyano, Barberá, Diosdado, Serrano, Elduque, & Giménez, 2013).
Mécanisme D'action
Orientations Futures
The future directions for research on this compound would depend on its potential applications. If it has medicinal properties, future research could focus on improving its efficacy and reducing any side effects. If it has potential industrial applications, research could focus on optimizing its synthesis and finding new uses .
Propriétés
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3,5-dimethylpyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-9-14(15)10(2)17(16-9)8-11-5-6-12(18-3)13(7-11)19-4/h5-7H,8,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXYKXLQZDNCKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=C(C=C2)OC)OC)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[1-(Pyridin-4-ylmethyl)piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2674757.png)


![5-Methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2674762.png)
![1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2674764.png)

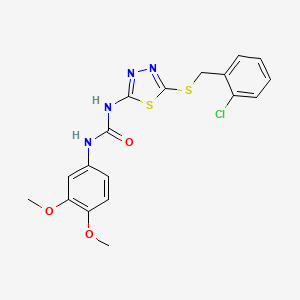
![(Z)-N-(2-chlorophenyl)-2-cyano-3-[4-(1-cyanoethoxy)phenyl]prop-2-enamide](/img/structure/B2674769.png)
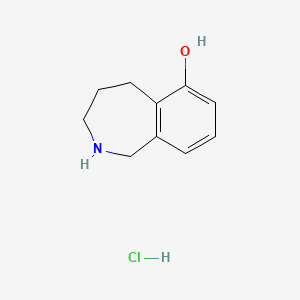
![1,7-dimethyl-3-(2-methylallyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674773.png)
![1-(2-chlorophenyl)-5-pyridin-3-yl-N-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2674776.png)
